Spiro[4.5]dec-6-ene-1,8-dione
Description
Properties
CAS No. |
40050-16-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
spiro[4.5]dec-9-ene-4,8-dione |
InChI |
InChI=1S/C10H12O2/c11-8-3-6-10(7-4-8)5-1-2-9(10)12/h3,6H,1-2,4-5,7H2 |
InChI Key |
JYIPQAMDKPKECW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)CCC(=O)C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 4.5 Dec 6 Ene 1,8 Dione and Its Analogues
Convergent and Divergent Synthetic Strategies
The assembly of the spiro[4.5]decane skeleton, particularly the Spiro[4.5]dec-6-ene-1,8-dione core, is often achieved through strategies that either build the two rings separately before joining them (convergent) or construct one ring onto a pre-existing ring (divergent). These approaches rely on a variety of powerful chemical transformations to create the key spirocyclic junction.
Intramolecular Cyclization Reactions for Spirocenter Formation
A prominent strategy for the formation of the spirocenter in spiro[4.5]decane systems involves the intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor. This approach is particularly effective for creating the quaternary carbon that defines the spirocyclic linkage.
Intramolecular aldol reactions of dicarbonyl compounds are a classic and effective method for forming five- and six-membered rings. libretexts.orgyoutube.com In the context of spiro[4.5]decane synthesis, the cyclization of a 1,6-diketone precursor can be employed to construct the six-membered ring of the this compound system. This transformation typically proceeds under basic conditions, where deprotonation at an α-carbon generates an enolate that subsequently attacks the second carbonyl group within the same molecule. masterorganicchemistry.com
The Robinson annulation, a powerful ring-forming sequence, incorporates an intramolecular aldol condensation as its final step. This reaction combines a Michael addition with an aldol condensation to form a six-membered ring. masterorganicchemistry.comwikipedia.orgchemistrysteps.com While traditionally used for fused ring systems, modifications of this strategy can be adapted for the synthesis of spirocycles. For instance, a substrate already containing a five-membered ring can undergo a Robinson annulation to append the six-membered ring, thus forming the spiro[4.5]decane framework. The reaction of a cyclic ketone with methyl vinyl ketone, a key feature of the Robinson annulation, leads to a 1,5-diketone which then undergoes an intramolecular aldol condensation. masterorganicchemistry.com For the formation of a spiro[4.5]decane system, a suitably substituted cyclopentanone derivative would serve as the starting ketone.
| Reactant 1 | Reactant 2 | Conditions | Product | Key Transformation |
| Substituted Cyclopentanone | Methyl Vinyl Ketone | Base | Spiro[4.5]decane derivative | Robinson Annulation (Michael addition followed by intramolecular aldol condensation) |
| 1,6-Diketone precursor | Base (e.g., hydroxide, alkoxide) | Heat | Spiro[4.5]decan-1-one derivative | Intramolecular Aldol Condensation |
Related intramolecular cyclizations of ene-imines have been shown to produce cyclopentane derivatives. nih.gov These reactions, mediated by reagents like dibutylzirconocene, proceed through a zirconacycle intermediate. nih.gov Additionally, photocyclizations of aryl-enamines have been developed to access spiro-indolines, demonstrating the utility of enamine cyclizations in forming spirocyclic systems. researchgate.net These examples suggest that an intramolecular cyclization of a substrate containing both an enamine and an enone moiety is a plausible, albeit not specifically documented, route to the spiro[4.5]decane core.
| Reactant Type | Key Functional Groups | Potential Catalyst | Product Type | Related Transformation |
| Acyclic Precursor | Ketone, Secondary Amine, Enone | Acid (e.g., Acetic Acid) | Spiro[4.5]decane | Intramolecular Enamine-Enone Michael Addition |
| Ene-imine | Imine, Alkene | Dibutylzirconocene | Cyclopentane derivative | Intramolecular Ene-Imine Cyclization |
| Aryl-enamine | Enamine, Aromatic Ring | UV light | Spiro-indoline | Photocyclization |
Pericyclic and Cycloaddition Reactions
Pericyclic reactions, particularly cycloadditions, offer powerful and often stereocontrolled methods for the construction of cyclic systems. These reactions are highly valuable in the synthesis of complex molecules like this compound due to their ability to form multiple carbon-carbon bonds in a single step.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction can be strategically employed to construct the cyclohexene (B86901) ring of the spiro[4.5]decane framework. In a typical approach, a cyclopentane-derived dienophile is reacted with a suitable diene.
A notable advancement in this area is the development of catalytic asymmetric spirocyclizing Diels-Alder reactions. For instance, the reaction of exo-enones with various dienes, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, can produce spirocyclanones with high stereoselectivity. nih.gov This method allows for the enantioselective construction of highly congested quaternary stereogenic spirocenters. nih.gov The reaction of a cyclopentylidene-containing enone with a diene like isoprene or 2,3-dimethylbutadiene can yield spiro[4.5]decane derivatives with excellent enantiomeric ratios and regioselectivity. nih.gov
| Dienophile | Diene | Catalyst | Product | Key Features |
| Cyclopentylidene-enone | Isoprene | Imidodiphosphorimidate (IDPi) | Enantiomerically enriched Spiro[4.5]decanone | Catalytic, Asymmetric, High Stereoselectivity |
| Cyclopentylidene-enone | 2,3-Dimethylbutadiene | Imidodiphosphorimidate (IDPi) | Enantiomerically enriched Spiro[4.5]decanone | High Yield, High Regioselectivity |
| Cyclopentylidene-enone | Cyclopentadiene | Imidodiphosphorimidate (IDPi) | Enantiomerically enriched Spiro[4.5]decane derivative | Moderate Diastereoselectivity |
1,3-Dipolar cycloadditions are powerful for constructing five-membered heterocyclic rings. However, their application can be extended to the synthesis of carbocyclic rings within a spirocyclic framework. A pertinent example is the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition approach. mdpi.com This reaction involves the use of 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, integrating photocatalysis and organic phosphoric acid catalysis. mdpi.com This method is advantageous due to its mild reaction conditions and high diastereoselectivity, achieving up to a 99:1 ratio. mdpi.comresearchgate.net
The proposed mechanism for this transformation involves the formation of a radical intermediate through single-electron oxidation upon photoirradiation, followed by an intramolecular radical addition to form the five-membered ring of the spiro[4.5]decane system. mdpi.com While this specific example leads to an amino-substituted spiro[4.5]decane, the underlying principle of using a cycloaddition to form one of the rings of the spirocycle is a versatile strategy.
| Reactant 1 | Reactant 2 | Catalysis | Product | Key Features |
| 2-Methylene-tetrahydronaphtalene-1-one | N-cyclopropylaniline | Photocatalysis and Organocatalysis | 2-Amino-spiro[4.5]decane-6-one | High Diastereoselectivity, Mild Conditions |
Annulation Reactions
Annulation reactions are a powerful class of chemical reactions in which a new ring is fused onto a pre-existing molecule. Several classical annulation strategies have been adapted for the construction of spirocyclic systems.
The Robinson annulation is a well-established method for the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. scienceinfo.combyjus.commasterorganicchemistry.com While traditionally used for fused ring systems, this reaction has been adapted for the synthesis of spirocyclic molecules. scienceinfo.combyjus.com
In the context of synthesizing a spiro[4.5]decane framework, a potential adaptation would involve the reaction of a cyclic ketone, such as cyclopentanone, with a suitable α,β-unsaturated ketone. The initial Michael addition would form a 1,5-diketone intermediate, which would then undergo an intramolecular aldol condensation to yield the spirocyclic system. The choice of reactants is crucial to direct the cyclization towards the desired spiro[4.5]decane core.
A plausible synthetic route could involve the following steps:
Michael Addition: A cyclopentanone enolate reacts with an appropriate α,β-unsaturated ketone.
Intramolecular Aldol Condensation: The resulting diketone undergoes an intramolecular aldol reaction, forming the spirocyclic β-hydroxy ketone.
Dehydration: Subsequent dehydration of the β-hydroxy ketone would lead to the formation of an α,β-unsaturated ketone within the newly formed six-membered ring.
While specific examples for the direct synthesis of this compound via a Robinson annulation are not prevalent in the literature, the versatility of this reaction makes it a viable approach for constructing the core spiro[4.5]decane skeleton.
The Dieckmann condensation is an intramolecular reaction of a diester with a strong base to form a cyclic β-keto ester. researchgate.netsynarchive.comorganic-chemistry.org This method is particularly effective for the synthesis of five- and six-membered rings. enamine.net Its application has been extended to the synthesis of spirocyclic compounds, such as spirocyclic pyrrolidines. researchgate.netenamine.net
For the synthesis of a spiro[4.5]decane system, a suitably substituted diester would be required. The diester would contain a cyclopentane ring with two ester-containing side chains positioned to facilitate the formation of a six-membered ring upon cyclization.
The general steps for a Dieckmann condensation leading to a spiro[4.5]decane derivative would be:
Preparation of the Diester: Synthesis of a cyclopentane derivative bearing two ester functionalities at appropriate positions.
Intramolecular Condensation: Treatment of the diester with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming a β-keto ester with the spiro[4.5]decane framework.
Hydrolysis and Decarboxylation: The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding spirocyclic ketone.
| Starting Material Type | Key Reagents | Product Core Structure |
| Substituted Cyclopentane Diester | Strong Base (e.g., NaOEt) | Spiro[4.5]decane β-keto ester |
Intramolecular Friedel-Crafts acylation is a powerful method for the synthesis of polycyclic and bicyclic compounds, including spirocyclic systems. researchgate.netmasterorganicchemistry.com This reaction involves the cyclization of an aromatic compound containing an acyl halide or carboxylic acid side chain in the presence of a Lewis acid or a strong protic acid. masterorganicchemistry.com It is an effective method for forming five, six, and seven-membered rings. masterorganicchemistry.com
To construct a spiro[4.5]decane ring system using this approach, a precursor molecule containing a cyclopentane ring attached to an aromatic ring with an appropriate acylating side chain would be necessary. The intramolecular acylation would then lead to the formation of the six-membered ring fused at the spiro center.
Key features of this synthetic approach include:
Substrate Design: The starting material must be carefully designed to ensure the desired regioselectivity of the cyclization.
Catalyst Selection: A variety of Lewis acids (e.g., AlCl₃, FeCl₃) or strong acids (e.g., polyphosphoric acid, methanesulfonic acid) can be employed to catalyze the reaction. masterorganicchemistry.com
| Precursor Structure | Catalyst | Resulting Spiro System |
| Cyclopentyl-aromatic with acyl chain | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) | Spiro[4.5]decane derivative |
Electrochemical Synthetic Routes
Electrochemical methods offer a green and efficient alternative to traditional synthetic routes, often avoiding the need for harsh reagents and simplifying purification processes.
Recent research has demonstrated the utility of electrochemical oxidative dearomatization as a strategy for accessing spiro[4.5]dienones. nih.govacs.org This method involves the electrochemical oxidation of a suitable precursor, leading to a radical cation intermediate that undergoes cyclization. In the presence of a halide source, this can result in an oxidative halocyclization.
For the synthesis of spiro[4.5]decane analogues, this approach typically involves the electrolysis of N-aryl alkynamides or similar substrates. The electrochemical setup consists of an undivided cell with appropriate electrodes. The reaction proceeds through a radical-initiated dearomative spirocyclization. nih.gov
The electrochemical synthesis of spiro[4.5]dienones and related structures has been successfully achieved without the use of external catalysts. nih.govrsc.org These reactions often exhibit a broad substrate scope and good functional group tolerance. nih.govacs.orgnih.gov
Below is a table summarizing typical conditions and outcomes for the electrochemical synthesis of spiro[4.5]dienone analogues.
| Substrate | Electrolyte/Solvent | Electrodes (Anode/Cathode) | Conditions | Product Type | Yield |
| N-Arylpropiolamides | LiClO₄ / CH₃CN | Pt / Pt | Constant Current | Phosphorylated azaspiro[4.5]trienones | Good |
| Phenol Derivatives | n-Bu₄NBF₄ / HFIP | RVC / Pt | Constant Potential | Spiro[4.5]dienones | Up to 95% |
| N-Acyl anilines | LiClO₄ / MeCN/DCM | Carbon Cloth / Pt | Constant Current | Azaspiro[4.5]dienones | Moderate to Good |
Catalytic and Reagent-Controlled Methodologies
Modern organic synthesis increasingly relies on catalytic and reagent-controlled methods to construct complex molecular architectures with high efficiency and selectivity. These approaches offer mild reaction conditions and functional group tolerance, which are crucial for the synthesis of intricate structures like spiro[4.5]decanes.
Ring-Closing Metathesis for Spiroannulated Systems
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of unsaturated cyclic systems, including spirocycles. arkat-usa.orgwikipedia.org This reaction, often catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and volatile ethylene gas, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org
The general strategy for constructing spirocyclic systems via RCM involves the preparation of a precursor containing two terminal alkene functionalities anchored to a central carbon atom that will become the spiro center. arkat-usa.org For the synthesis of spiro[4.5]decane derivatives, diallylated 1,3-cyclohexanedione is a common precursor. The RCM reaction proceeds through a metallacyclobutane intermediate, ultimately yielding the spiroannulated product with a newly formed double bond that can be used for further synthetic modifications. arkat-usa.orgwikipedia.org This methodology is valued for its mild reaction conditions and tolerance of various functional groups. arkat-usa.org
| Precursor | Catalyst | Product Type | Key Feature |
|---|---|---|---|
| Diallylated 1,3-Cyclohexanedione | Grubbs' Catalyst (1st or 2nd Gen) | Spiro[4.5]decene derivative | Forms five-membered ring onto a six-membered ring. arkat-usa.org |
| Diallylated 1,3-Cyclopentanedione | Ruthenium-based catalyst | Spiro[4.4]nonene derivative | Demonstrates versatility for different ring sizes. arkat-usa.org |
| Diallylated 1,3-Indanedione | Ruthenium-based catalyst | Spiro-indene derivative | Applicable to more complex, fused ring precursors. arkat-usa.org |
Grignard Reaction Applications in Spiro[4.5]decane Construction
Grignard reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. In the context of spiro[4.5]decane construction, Grignard reagents serve as powerful nucleophiles to introduce key carbon fragments necessary for building the bicyclic system.
A common synthetic strategy involves the addition of a Grignard reagent to a cyclic ketone precursor. For instance, a Grignard reagent containing a latent functional group (e.g., a protected alcohol or a halide) on a side chain can be added to a cyclopentanone derivative. This step creates a tertiary alcohol. Subsequent chemical transformations, such as oxidation of the newly formed alcohol and deprotection followed by an intramolecular cyclization (such as an aldol condensation or alkylation), can then be employed to form the second, six-membered ring, thus completing the spiro[4.5]decane skeleton. This step-wise approach allows for the controlled construction of the carbon framework before the final spirocyclization event.
Stereoselective Synthesis of this compound and Related Structures
Controlling the three-dimensional arrangement of atoms is paramount in modern chemical synthesis, particularly for biologically active molecules. The stereoselective synthesis of spiro[4.5]decanes focuses on controlling the configuration of the spirocyclic center and any other stereocenters within the molecule.
Diastereoselective Approaches
Diastereoselective synthesis aims to produce one diastereomer in preference to others. For spiro[4.5]decane systems, several powerful cascade reactions have been developed to achieve high levels of diastereocontrol.
One notable method is an organobase-catalyzed Michael-Michael-acetalization cascade, which has been used for the efficient synthesis of spiro-indandione skeletons with excellent diastereocontrol. ntnu.edu.tw Another innovative approach integrates photocatalysis and organocatalysis for a [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. This metal-free method provides highly diastereoselective 2-amino-spiro[4.5]decane-6-ones with diastereomeric ratios up to 99:1. mdpi.com These methods showcase how tandem reactions can rapidly build molecular complexity while precisely controlling relative stereochemistry.
| Reaction Type | Catalyst System | Product Scaffold | Achieved Diastereoselectivity (d.r.) |
|---|---|---|---|
| Michael-Michael-Acetalization Cascade | Organobase | 1,3-Indandione-Fused Spiro[4.5]decane | Excellent diastereocontrol reported. ntnu.edu.tw |
| [3+2] Cycloaddition | Photocatalysis + Organic Phosphoric Acid | 2-Amino-spiro[4.5]decane-6-one | Up to 99:1. mdpi.com |
| Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization | Palladium(II) Complex / Chiral Ligand | Chiral Spiro-indenes | Up to 19:1. oaepublish.com |
Enantioselective Synthesis via Chiral Catalysis or Auxiliaries
Enantioselective synthesis is critical for producing a single enantiomer of a chiral molecule. The construction of the spiro-fused quaternary stereocenter in spiro[4.5]decanes in an enantioselective manner is a significant challenge that is often addressed using chiral catalysts or auxiliaries. nih.gov
Direct, catalytic enantioselective cycloadditions provide a powerful and atom-economical approach. nih.gov For example, chiral Brønsted acid catalysts have been employed in enantioselective Diels-Alder reactions of enones with acyclic dienes to construct spiro[4.5]decanone precursors with excellent enantioselectivity (e.g., 97.5:2.5 e.r.). nih.gov Another strategy involves the co-catalysis of iridium and a Brønsted acid in a formal [4+2] cycloaddition, yielding spiro-N,O-ketals with high efficiency and enantioselectivities (most >95% ee). rsc.org Furthermore, the asymmetric allylation of enamines derived from keto-esters, followed by a carbanionic cyclization process, has been used to prepare spiro[4.5]dec-2-ene-1,6-diones in moderate to high enantiomeric purities. researchgate.net
| Methodology | Catalyst/Auxiliary | Product Type | Reported Enantiomeric Excess (ee) / Ratio (e.r.) |
|---|---|---|---|
| Asymmetric Diels-Alder Cycloaddition | Chiral Brønsted Acid | Spiro[4.5]decanone precursor | 97.5:2.5 e.r. nih.gov |
| Formal [4+2] Cycloaddition | Iridium and Brønsted Acid Co-catalyst | Spiro-N,O-ketals | >95% ee. rsc.org |
| Asymmetric Allylation/Cyclization | Chiral Enamine Intermediate | Spiro[4.5]dec-2-ene-1,6-dione | Moderate to high enantiomeric purity. researchgate.net |
| Asymmetric (4+2) Dipolar Cyclization | Palladium / Chiral Ligand | Chiral Spiro-indenes | Up to 97% ee. oaepublish.com |
Precursor Development and Synthesis for this compound Construction
The successful synthesis of complex target molecules is highly dependent on the efficient and strategic preparation of key precursors. For the construction of this compound and its analogues, the development of suitable starting materials is a critical first step.
For methodologies involving Ring-Closing Metathesis, the synthesis of diallylated precursors is essential. A significant challenge in the diallylation of cyclic 1,3-diketones is the potential for unwanted O-alkylation. A novel method addresses this by using allyl acetate in a weakly acidic medium with a Pd(PPh₃)₄ catalyst, which favors the desired C-alkylation to produce the necessary diallylated 1,3-diketone precursors for RCM. arkat-usa.org
Other synthetic routes rely on different precursors. For instance, oxidative spiroannulation can be used to construct related spirolactone frameworks, such as 7,10-dimethoxy-1-oxaspiro wikipedia.orgntnu.edu.twdeca-6,9-diene-2,8-dione. One reported synthesis for this class of compounds begins from the readily available starting material vanillin, proceeding through a five-step sequence where the key step is an oxidative spiroannulation of a phenolic derivative using lead(IV) acetate. researchgate.net Another relevant precursor, 6,10-dioxaspiro[4.5]decane-7,9-dione, can be synthesized from cyclopentanone, demonstrating how simple cyclic ketones serve as foundational building blocks for more complex spirocyclic systems. mdpi.com
Elucidation of Reaction Mechanisms and Transformational Pathways
Reactivity of the Spiro[4.5]dec-6-ene-1,8-dione Core
Regioselectivity and Stereoselectivity in this compound Reactions
The regioselectivity and stereoselectivity of reactions involving this compound are of paramount importance in controlling the outcome of its transformations. The presence of two distinct carbonyl groups and a prochiral spiro center introduces elements of selectivity that can be exploited in synthesis.
Regioselectivity:
The two carbonyl groups in this compound are electronically and sterically non-equivalent. The carbonyl group at position 1 is part of a saturated five-membered ring, while the carbonyl at position 8 is part of an α,β-unsaturated six-membered ring. This difference in electronic environment dictates the regioselectivity of many reactions. For instance, nucleophilic attack is generally favored at the more electrophilic carbonyl of the enone system (position 8) under conjugate addition conditions. In contrast, reactions that are sensitive to steric hindrance might favor attack at the less hindered carbonyl group in the five-membered ring (position 1).
Stereoselectivity:
The spirocyclic nature of the molecule provides a rigid framework that can influence the stereochemical outcome of reactions. The approach of reagents to the two faces of the molecule can be differentiated, leading to diastereoselective transformations. For example, the reduction of the carbonyl groups can proceed with facial selectivity, depending on the directing influence of the existing stereochemistry and the nature of the reducing agent. Similarly, reactions at the double bond of the enone system can exhibit high levels of stereocontrol, leading to the formation of specific diastereomers. The stereochemical outcome is often rationalized by considering the steric hindrance imposed by the spirocyclic ring system, as well as potential electronic interactions.
| Reaction Type | Factor Influencing Selectivity | Observed Outcome |
| Nucleophilic Addition | Electronic effects (conjugation) | Preferential attack at C-8 |
| Sterically Controlled Reactions | Steric hindrance of the spiro-system | Preferential attack at C-1 |
| Reduction of Carbonyls | Facial hindrance | Diastereoselective formation of alcohols |
| Reactions at the C=C bond | Torsional strain and steric effects | Formation of specific diastereomers |
Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic compounds in solution. A full suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, providing unequivocal evidence of the spirocyclic structure.
The ¹H NMR spectrum of Spiro[4.5]dec-6-ene-1,8-dione is expected to show distinct signals for the protons in the cyclopentanone and cyclohexenone rings. The olefinic protons on the C6 and C7 positions of the cyclohexenone ring would appear in the downfield region, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the double bond and the adjacent carbonyl group. The protons on the carbon atoms alpha to the carbonyl groups would also be shifted downfield. The remaining aliphatic protons on the five- and six-membered rings would resonate in the upfield region.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons (C1 and C8) are expected to have the most downfield chemical shifts, typically in the range of 190-210 ppm. The spiro carbon (C5), being a quaternary center, would show a characteristic shift. The olefinic carbons (C6 and C7) would appear in the 120-160 ppm region. The remaining aliphatic carbons would be found in the upfield region of the spectrum.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Spiro[4.5]decane Analog
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl C | - | ~200 |
| Olefinic C/H | ~6.0-7.5 | ~125-160 |
| Aliphatic C/H (α to C=O) | ~2.2-2.8 | ~30-50 |
| Spiro C | - | ~40-60 |
| Other Aliphatic C/H | ~1.5-2.2 | ~20-40 |
| Note: These are generalized expected values. Actual shifts can vary based on solvent and specific electronic environment. |
To definitively assign the proton and carbon signals and confirm the connectivity of the this compound structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum would identify adjacent protons, allowing for the mapping of the proton networks within both the cyclopentanone and cyclohexenone rings. For instance, the correlation between the olefinic protons at C6 and C7 would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group will produce a cross-peak, simplifying the interpretation of the complex ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying connectivity across quaternary carbons (like the spiro center and carbonyl carbons) which have no attached protons. For example, HMBC would show correlations from the protons on C2 and C4 to the carbonyl carbon C1, and from protons on C7 and C9 to the carbonyl carbon C8, confirming the placement of the dione (B5365651) functionality. An expanded region of an HMBC spectrum for a related spiro compound can display these crucial long-range connectivities rsc.org.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₀H₁₂O₂), the exact mass would be 164.0837 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy beilstein-journals.org.
Under electron ionization (EI), the molecule would form a molecular ion (M⁺•) at m/z 164. This molecular ion would then undergo fragmentation, breaking at the weakest bonds or through characteristic rearrangements. The fragmentation of cyclic compounds can be complex, often involving the cleavage of multiple bonds mdpi.com. Key fragmentation pathways for this spiro-enedione might include:
Retro-Diels-Alder reaction: Cleavage of the cyclohexenone ring.
α-cleavage: Breakage of the bonds adjacent to the carbonyl groups.
Loss of small neutral molecules: Such as carbon monoxide (CO) or ethene (C₂H₄).
The fragmentation pattern of the saturated analog, Spiro[4.5]decane-1,6-dione, shows a top peak at m/z 110, indicating a significant fragmentation pathway nih.gov. The presence of the double bond in this compound would influence these pathways, potentially favoring retro-Diels-Alder type fragmentations.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Possible Identity |
| Molecular Ion [M]⁺ | 164.08 | C₁₀H₁₂O₂⁺ |
| Fragment Ion | Varies | Result of ring cleavages, loss of CO, etc. |
| Base Peak | To be determined experimentally | Most abundant fragment ion |
X-ray Diffraction (XRD) Analysis for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. For a chiral molecule, XRD can also be used to determine the absolute configuration.
If a suitable single crystal of this compound can be grown, XRD analysis would confirm the spirocyclic nature, the relative orientation of the two rings, and any conformational details such as ring puckering. The structures of numerous related spiro compounds have been successfully established using this method beilstein-journals.orgresearchgate.net. For example, studies on other 6,10-dioxaspiro[4.5]decane derivatives have provided detailed crystallographic data, including space group and unit cell dimensions mdpi.com.
Interactive Data Table: Example Crystallographic Data from a Spiro[4.5]decane Derivative
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal |
| a (Å) | 6.2554 | Unit cell dimension |
| b (Å) | 14.605 | Unit cell dimension |
| c (Å) | 16.265 | Unit cell dimension |
| β (°) | 95.97 | Unit cell angle |
| Data from a related oxaspirocyclic compound for illustrative purposes mdpi.com. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups and the carbon-carbon double bond.
C=O Stretch: The saturated ketone (C1=O) in the five-membered ring would exhibit a strong absorption band around 1740-1750 cm⁻¹. The α,β-unsaturated ketone (C8=O) in the six-membered ring would show a C=O stretch at a lower frequency, typically around 1685-1665 cm⁻¹, due to conjugation with the C=C double bond.
C=C Stretch: The alkene double bond stretch would appear as a medium-intensity band in the range of 1650-1600 cm⁻¹.
C-H Stretch: The sp² C-H stretch of the alkene protons would be observed just above 3000 cm⁻¹, while the sp³ C-H stretches of the aliphatic protons would appear just below 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alkene | C-H stretch | 3100-3000 |
| Alkane | C-H stretch | 3000-2850 |
| Ketone (saturated) | C=O stretch | 1750-1740 |
| Ketone (α,β-unsaturated) | C=O stretch | 1685-1665 |
| Alkene | C=C stretch | 1650-1600 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to assess the sample's purity. For this compound (C₁₀H₁₂O₂), the theoretical elemental composition can be precisely calculated. Synthesis and characterization of new spiro compounds often include elemental analysis to confirm that the desired product has been obtained mdpi.com.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 120.11 | 73.15% |
| Hydrogen | H | 1.008 | 12.096 | 7.37% |
| Oxygen | O | 15.999 | 31.998 | 19.49% |
| Total | 164.204 | 100.00% |
Computational Chemistry and Theoretical Investigations of Spiro 4.5 Dec 6 Ene 1,8 Dione Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For Spiro[4.5]dec-6-ene-1,8-dione, these studies would reveal details about its three-dimensional shape, electron distribution, and orbital energies, which are key to predicting its stability and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study on this compound would calculate its optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. Such calculations have been performed on various other spiro compounds to understand their structure and reaction mechanisms. researchgate.netmdpi.com For instance, a study on different spiro[4.5]decane derivatives used DFT calculations to verify a proposed reaction mechanism and analyze diastereoselectivity. researchgate.net These theoretical calculations would establish the most stable three-dimensional arrangement of the atoms in the molecule.
HOMO/LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital theory. An analysis of these orbitals for this compound would provide insight into its chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity. mdpi.com For other novel spiro compounds, the HOMO/LUMO energy gap has been used to predict and compare reactivity, with a smaller gap indicating a more reactive molecule. mdpi.com
Charge Distribution and Electrostatic Potential Mapping
Investigations into charge distribution would determine how electron density is spread across the this compound molecule. A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the molecule's surface. This map uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This analysis is vital for predicting how the molecule would interact with other reagents and biological targets.
Reaction Mechanism Predictions and Transition State Calculations
Theoretical calculations are powerful tools for elucidating reaction mechanisms. For this compound, these studies could predict the pathways of potential reactions, such as nucleophilic additions to the ketone groups or reactions at the carbon-carbon double bond. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can determine the most likely reaction pathway and predict reaction rates. DFT calculations have been successfully used to verify the proposed mechanisms for the formation of other spiro[4.5]decane systems. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Parameters
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. While no QSAR studies have been performed on this compound itself, this methodology has been applied to various other classes of spiro compounds to understand the structural requirements for their biological effects, such as antitumor properties. rsc.orgnih.gov A QSAR study would require a set of structurally similar derivatives of this compound with measured biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a mathematical model could be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the computational chemistry and theoretical investigations of This compound that pertains to 2D-QSAR, 3D-pharmacophore modeling, or in silico docking studies.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specific topics requested for this particular compound as outlined. The methodologies mentioned are widely used in computational drug design, but their application to this compound has not been documented in the accessible literature.
Synthetic Utility and Chemical Diversification of the Spiro 4.5 Dec 6 Ene 1,8 Dione Framework
Spiro[4.5]dec-6-ene-1,8-dione as a Versatile Synthetic Intermediate and Building Block
The this compound framework is a versatile synthetic intermediate due to its inherent reactivity and stereochemical properties. The presence of multiple functional groups, including ketones and a carbon-carbon double bond, allows for a wide range of chemical transformations. This multifaceted reactivity makes it an ideal starting point for the synthesis of more complex molecules.
The utility of spiro[4.5]decane systems as building blocks is evident in the total synthesis of various natural products. For instance, a functionalized spiro[4.5]decane was instrumental in the total synthesis of the axane sesquiterpenes, gleenol (B1239691) and axenol. nih.gov Key steps in this synthesis included a Claisen rearrangement to form the spiro[4.5]decane core as a single diastereomer and a diastereoselective ketone reduction. nih.gov This highlights the stereocontrol that can be achieved when using this framework.
Furthermore, the spiro[4.5]decane skeleton is a component of analogues of biologically important molecules like 1α,25-dihydroxyvitamin D3. nih.gov The synthesis of these analogues demonstrates the adaptability of the spirocyclic core in mimicking and modifying the structures of complex natural products. The spiro[4.5]decane framework is also found in numerous natural products with interesting biological activities, such as andirolactone and acorane sesquiterpenes. electronicsandbooks.com
The reactivity of related spiro[4.5]heterodecenes has also been explored. For example, 5-metalla-spiro[4.5]heterodecenes, synthesized through the cycloaddition of group 13 diyls with 1,2-diketones, can undergo further reactions like aldol-type additions. mdpi.com This demonstrates the potential for these spiro compounds to act as synthons for constructing even more elaborate molecular architectures.
Strategies for Derivatization and Functionalization of the Core Structure
The chemical diversity of the this compound framework can be significantly expanded through various derivatization and functionalization strategies. These modifications can be used to modulate the chemical and biological properties of the resulting compounds.
Introduction of Substituents for Modulating Chemical Properties
The introduction of substituents onto the this compound core can profoundly influence its properties. For example, the synthesis of 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, a natural compound, showcases the presence of bulky alkyl groups that affect its biological activity, including radical scavenging and anti-inflammatory properties. biosynth.com The specific placement and nature of these substituents are crucial in determining the molecule's function.
Similarly, the synthesis of various 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes has been achieved through Diels-Alder cycloadditions, followed by reactions such as hydrogenation and Michael addition to introduce further functionalization. uab.cat These modifications can alter the olfactory properties of the resulting molecules, making them suitable for use in perfumes and aromas. uab.cat
The strategic placement of substituents is also critical in the design of compounds with specific biological targets. For instance, the introduction of a 4-(2-fluoroethoxy)benzyl group at the 8-position of a 1,4-dioxa-8-azaspiro[4.5]decane core resulted in a ligand with high affinity for σ1 receptors, which are potential targets for tumor imaging agents. nih.gov
Formation of Analogues with Modified Heteroatoms or Ring Sizes
Another powerful strategy for diversifying the this compound framework is the introduction of heteroatoms or the modification of ring sizes to create novel analogues.
The incorporation of nitrogen into the spiro[4.5]decane framework leads to the formation of azaspiro compounds, a class of molecules with significant biological potential. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antitumor activity. mdpi.comnih.gov The key step in their synthesis involves a metal-catalyzed oxidative cyclization. mdpi.comnih.govresearchgate.net Many of these derivatives have demonstrated moderate to potent activity against various cancer cell lines. mdpi.comnih.gov
The synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through methods like the intramolecular Schmidt reaction and, more recently, through a [3 + 2] cycloaddition of cyclopropylamines with olefins using synergistic photocatalysis and organocatalysis. mdpi.com This latter method offers high diastereoselectivity. mdpi.com Furthermore, synthetic strategies based on N-acyliminium spirocyclization have been developed to produce 1-azaspiro[4.5]-7-decen-2-ones, which are core structures of biologically active alkaloids. clockss.org
Table 1: Selected Azaspiro[4.5]dec-X-dione Derivatives and their Synthetic Approaches
| Compound Class | Key Synthetic Strategy | Starting Materials | Potential Applications |
|---|---|---|---|
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Metal-catalyzed oxidative cyclization | 4-Aminophenol, α-glycolic acid or lactic acid | Antitumor agents mdpi.comnih.gov |
| 2-Amino-spiro[4.5]decane-6-ones | [3 + 2] Cycloaddition | 2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines | Biologically active compounds mdpi.com |
The introduction of oxygen atoms into the spiro[4.5]decane skeleton results in oxaspiro derivatives, which are also of significant interest. For instance, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and its hydroxybenzylidene analogue have been synthesized from the intermediate 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com The synthesis of this intermediate involves the reaction of malonic acid and acetic anhydride (B1165640) with cyclopentanone. mdpi.com
The synthesis of 1,6,9-trioxaspiro[4.5]decanes from D-glucose has also been reported, creating structural motifs found in spiroacetal natural products like (-)-berkelic acid and (+)-monensin A. semanticscholar.org These syntheses often involve key steps like Koenigs–Knorr glycosylation followed by ketalization. semanticscholar.org The compound 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is a naturally occurring oxaspiro compound with demonstrated biological activities. biosynth.com
Table 2: Examples of Oxaspiro[4.5]dec-X-dione Derivatives
| Compound Name | Key Features | Synthetic Precursor | Reference |
|---|---|---|---|
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Contains a benzylidene substituent | 6,10-Dioxaspiro[4.5]decane-7,9-dione | mdpi.com |
| (5R)-1,6,9-trioxaspiro[4.5]decane derivatives | Spiroacetal motif | 6-Deoxy-ulosyl bromide derived from D-glucose | semanticscholar.org |
The incorporation of sulfur into the spiro[4.5]decane framework yields thiaspiro derivatives. A series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists. nih.gov These compounds are analogues of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine and show promise for applications in pain control and neuroprotection. nih.gov
The synthesis of these thiaspiro compounds involves combining different heterocyclic rings with a flexible amine chain. nih.gov The resulting derivatives have shown high potency and selectivity for the 5-HT1A receptor. nih.gov
Applications in Complex Natural Product Total Synthesis
Histrionicotoxin (B1235042) Analogues
The synthesis of histrionicotoxin and its analogues, a family of neurotoxic alkaloids isolated from the skin of dendrobatid frogs, has been a significant focus in organic synthesis. These complex molecules feature a unique 1-azaspiro[5.5]undecane core. While numerous synthetic strategies have been developed to construct this spirocyclic system, a direct synthetic route employing this compound as a starting material or key intermediate is not documented in the available literature. Synthetic approaches to histrionicotoxins often involve different spirocyclic precursors, such as 1-azaspiro[4.5]decanes, which are then elaborated to the final natural product.
Sesquiterpene Synthesis (e.g., Prezizaene)
Sesquiterpenes, a class of C15 terpenoids, exhibit a wide array of complex and diverse molecular architectures, including many with spirocyclic frameworks. Prezizaene, a sesquiterpene with a spiro[4.5]decane skeleton, is a classic target in total synthesis. However, a thorough search of synthetic routes towards Prezizaene and related sesquiterpenes did not yield any methods that specifically utilize this compound as a building block. The existing syntheses of spiro[4.5]decane-containing sesquiterpenes employ a variety of other starting materials and synthetic strategies.
Exploration of Novel Spirocyclic Scaffolds for Chemical Research
The development of novel spirocyclic scaffolds is a vibrant area of chemical research, driven by the desire to explore new regions of chemical space for drug discovery and materials science. The spiro[4.5]decane unit is an attractive core for the design of new molecular frameworks due to its rigid, three-dimensional structure. Research in this area often focuses on the synthesis of diverse libraries of spiro compounds for biological screening. While there is general interest in the chemical diversification of spiro[4.5]decane derivatives, specific studies detailing the use of this compound as a platform for generating novel scaffolds are not prominently featured in the scientific literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
